Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure
937263-71-3 structure
Product Name:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
CAS-Nr.:937263-71-3
MF:C13H12N4O
MW:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
Update Time:2025-08-03

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
    • 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
    • DFMSLMUVJUMZPA-UHFFFAOYSA-N
    • SB18464
    • 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
    • 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
    • 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
    • MFCD28977540
    • SY274772
    • 937263-71-3
    • 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
    • DB-194160
    • AT27623
    • BS-50410
    • SCHEMBL1192195
    • AKOS026674005
    • 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
    • MDL: MFCD28977540
    • Inchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
    • InChI-Schlüssel: DFMSLMUVJUMZPA-UHFFFAOYSA-N
    • Lächelt: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

Berechnete Eigenschaften

  • Genaue Masse: 240.101
  • Monoisotopenmasse: 240.101
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 288
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 65.4
  • XLogP3: 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M331450-10mg
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
937263-71-3
10mg
$207.00 2023-05-17
TRC
M331450-25mg
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
937263-71-3
25mg
$460.00 2023-05-17
TRC
M331450-50mg
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
937263-71-3
50mg
$856.00 2023-05-17
TRC
M331450-100mg
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
937263-71-3
100mg
$1642.00 2023-05-17
Alichem
A029195729-5g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 98%
5g
$352.00 2023-08-31
Alichem
A029195729-1kg
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 98%
1kg
$8724.00 2023-08-31
Chemenu
CM322205-250g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%+
250g
$292 2024-07-19
Chemenu
CM322205-500g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%+
500g
$543 2024-07-19
Chemenu
CM322205-1000g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%+
1000g
$1000 2024-07-19
eNovation Chemicals LLC
Y1196233-10g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
10g
$400 2023-09-03

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  4 h, rt → 40 °C
Referenz
Preparation of tucatinib key intermediate
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Morpholine Solvents: Toluene ;  4 h, reflux
Referenz
Cost-effective and environmentally-friendly preparation method of tucatinib intermediate
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  -5 - 5 °C; 2 h, -5 °C → 50 °C
Referenz
Preparation of HER2 small molecule inhibitor tucatinib
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  3 h, 25 °C
Referenz
Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt → 140 °C
Referenz
Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline)
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 40 psi, 45 °C
Referenz
Quinazoline derivatives as ErbB receptor inhibitors and their preparation
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 40 °C
Referenz
6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol ,  Water ;  1 h, 85 °C
Referenz
Preparation of ERBB receptor inhibitors as antitumor agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ;  rt → 150 °C; 16 h, 150 °C
Referenz
Preparation of diaryl ether compound
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1.5 h, 20 - 30 °C
Referenz
Preparation of tukatinib for HER2 small molecule inhibitor
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  15 h, 40 °C
Referenz
Preparation of Irbinitinib and its intermediate
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  15 h, 40 °C
Referenz
New Synthetic Route to Tucatinib
Yin, Lingfeng; Mao, Yongjun; Liu, Yaowei; Bu, Lehao; Zhang, Long; et al, Synthesis, 2019, 51(13), 2660-2664

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Dimethylformamide ,  Water ;  rt → 100 °C; 20 min, 100 °C
Referenz
Preparation of tucatinib and its intermediate products
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  13 - 15 h, rt → 135 °C
Referenz
Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Referenz
Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt → 130 °C; 16 h, 130 - 140 °C
Referenz
A Practical Alternate Synthesis of Tucatinib
Lyu, Yaodong; Huang, Liliang ; Zhu, Xiaolei ; Lu, Sheng; Mao, Yongjun, Organic Preparations and Procedures International, 2021, 53(6), 554-561

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referenz
Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referenz
Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  24 h, 3 bar, 18 - 25 °C
Referenz
Synthesis of diazino-pyrimidines as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 4 bar, 18 - 25 °C
Referenz
synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases
, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Bestellnummer:A1094895
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:13
Preis ($):155.0/474.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺
Bestellnummer:LE25838465
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:49
Preis ($):discuss personally
Email:18501500038@163.com

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
A1094895
Reinheit:99%/99%
Menge:5g/25g
Preis ($):155.0/474.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺
LE25838465
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email